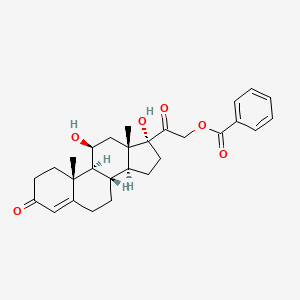

Cortisol 21-Benzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O6/c1-26-12-10-19(29)14-18(26)8-9-20-21-11-13-28(33,27(21,2)15-22(30)24(20)26)23(31)16-34-25(32)17-6-4-3-5-7-17/h3-7,14,20-22,24,30,33H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJCMVVIQIIGO-YGZHYJPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=CC=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC=CC=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654641 | |

| Record name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74669-84-4 | |

| Record name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cortisol 21-Benzoate: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortisol 21-benzoate is a synthetic corticosteroid ester that functions as a prodrug of cortisol, the body's primary endogenous glucocorticoid. Its mechanism of action is intrinsically linked to its bioconversion to cortisol, which then mediates its anti-inflammatory and immunosuppressive effects. This guide provides a comprehensive overview of the molecular mechanisms, from receptor binding and signaling pathways to the experimental protocols used for its characterization. Quantitative data for related cortisol esters are presented to contextualize the anticipated biochemical and cellular activity of this compound.

Introduction: The Prodrug Concept

This compound is structurally cortisol with a benzoate group esterified at the C21 position. This modification significantly alters its physicochemical properties, primarily increasing its lipophilicity, which can enhance its absorption through the skin for topical applications. The core of its mechanism of action lies in its nature as a prodrug. In biological systems, esterases are expected to cleave the benzoate group, releasing active cortisol.[1] This bioconversion is a critical step for its pharmacological activity.

The primary advantages of such a prodrug approach include improved formulation stability and the potential for modified pharmacokinetic profiles.[1] The anti-inflammatory and immunosuppressive effects of this compound are therefore attributable to the actions of the released cortisol.

Molecular Mechanism of Action

The pharmacological effects of this compound are mediated by the released cortisol, which interacts with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] The mechanism can be broadly categorized into genomic and non-genomic pathways.

Glucocorticoid Receptor Binding

Upon entering the cell, cortisol binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs and exposing a nuclear localization signal.[3]

Esterification at the 21-position of cortisol has been shown to influence the binding affinity for the GR. Generally, 21-esters of cortisol exhibit a lower binding affinity compared to the parent cortisol molecule.[4] This suggests that this compound itself likely has a low affinity for the GR, and its activity is dependent on its hydrolysis to cortisol.

Genomic Signaling Pathways

The activated cortisol-GR complex translocates to the nucleus, where it modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.

As a homodimer, the cortisol-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding recruits coactivators and the basal transcription machinery, leading to the increased transcription of anti-inflammatory genes such as annexin A1 (lipocortin-1), mitogen-activated protein kinase phosphatase-1 (MKP-1), and inhibitor of κBα (IκBα).[5][6]

A major component of the anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression. This is primarily achieved through the interference of the cortisol-GR complex with the activity of other transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1).[7] The GR monomer can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and recruiting coactivators, thereby inhibiting the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8]

Non-Genomic Signaling Pathways

In addition to the well-established genomic effects that occur over hours to days, glucocorticoids can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are thought to be mediated by membrane-bound GRs or through interactions with other cellular signaling molecules. While less characterized, these rapid signaling events may contribute to the overall pharmacological profile of cortisol.

Quantitative Data

| Compound | Relative Binding Affinity (Cortisol = 1) | Reference |

| Cortisol | 1 | [4] |

| Cortisol 21-acetate | 0.046 | [4] |

| Cortisol 21-valerate | 0.32 | [4] |

Table 1: Relative binding affinity of cortisol and its 21-esters for the rat thymocyte glucocorticoid receptor.

The data clearly indicate that esterification at the 21-position reduces the affinity for the glucocorticoid receptor. It is therefore highly probable that this compound also has a significantly lower binding affinity than cortisol itself, reinforcing its role as a prodrug.

Experimental Protocols

The characterization of this compound's mechanism of action involves a series of in vitro assays to determine its binding affinity, and its efficacy in modulating gene expression.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the glucocorticoid receptor.

Methodology:

-

Reagents: Purified human recombinant GR, a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1), and the test compound (this compound).

-

Procedure:

-

A fixed concentration of the fluorescent GR ligand is incubated with the purified GR in microwell plates.

-

Serial dilutions of the test compound are added to the wells.

-

The plate is incubated in the dark at room temperature for 2-4 hours to reach equilibrium.

-

-

Detection: The fluorescence polarization of the solution in each well is measured. The binding of the fluorescent ligand to the large GR protein results in a high polarization value. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in polarization.

-

Data Analysis: The IC50 value (the concentration of the test compound that causes a 50% decrease in the binding of the fluorescent ligand) is calculated from the resulting competition curve. This value is inversely proportional to the binding affinity of the test compound.[3][9]

NF-κB Transrepression Reporter Gene Assay

This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

A suitable human cell line (e.g., A549 lung epithelial cells) is cultured.

-

The cells are transiently transfected with a reporter plasmid containing multiple copies of the NF-κB response element upstream of a luciferase reporter gene.

-

-

Treatment:

-

The transfected cells are pre-treated with various concentrations of the test compound (this compound) or a positive control (e.g., dexamethasone).

-

NF-κB signaling is then stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNFα).

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 6-8 hours), the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer.

-

-

Data Analysis: The ability of the test compound to repress TNFα-induced luciferase expression is quantified. The results are typically expressed as the percentage of inhibition relative to the TNFα-stimulated control.[5][10]

Visualizations

Signaling Pathways

Caption: Genomic signaling pathway of this compound.

Experimental Workflows

Caption: Experimental workflows for characterizing this compound.

Conclusion

The mechanism of action of this compound is best understood through its role as a prodrug that is locally or systemically converted to the active glucocorticoid, cortisol. Its pharmacological effects, therefore, mirror those of cortisol, involving binding to the glucocorticoid receptor and subsequent modulation of gene expression through transactivation and transrepression. This leads to the desired anti-inflammatory and immunosuppressive outcomes. The esterification at the 21-position likely reduces direct binding affinity to the GR but enhances physicochemical properties beneficial for certain formulations. The experimental protocols outlined provide a robust framework for the preclinical characterization of this compound and other novel corticosteroid prodrugs.

References

- 1. N-substituted (aminomethyl)benzoate 21-esters of corticosteroids as water-soluble, solution-stable and biolabile prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol for a glucocorticoid receptor from rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to the Synthesis and Purification of Cortisol 21-Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cortisol 21-Benzoate, a corticosteroid ester. The information is compiled to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the chemical reactions, experimental procedures, purification methods, and analytical characterization of the target compound.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the primary hydroxyl group at the C21 position of cortisol. This reaction is typically performed by treating cortisol with a benzoylating agent in the presence of a base. Two common and effective methods involve the use of benzoyl chloride or benzoic anhydride.

Method 1: Esterification using Benzoyl Chloride

This method employs benzoyl chloride as the acylating agent in the presence of a tertiary amine base, such as pyridine or triethylamine, which acts as a catalyst and an acid scavenger. The reaction is typically carried out in an inert aprotic solvent like dichloromethane or chloroform.

Experimental Protocol:

-

Dissolution: Dissolve cortisol (1 equivalent) in anhydrous pyridine at room temperature.

-

Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add benzoyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add cold water to quench the excess benzoyl chloride.

-

Extraction: Extract the product with dichloromethane or ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove benzoic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Method 2: Esterification using Benzoic Anhydride

An alternative method involves the use of benzoic anhydride as the acylating agent. This reagent is less reactive than benzoyl chloride, often requiring a catalyst such as 4-dimethylaminopyridine (DMAP) for efficient conversion.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine cortisol (1 equivalent), benzoic anhydride (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as dichloromethane or pyridine.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.

Quantitative Data Summary

| Parameter | Method 1 (Benzoyl Chloride) | Method 2 (Benzoic Anhydride) |

| Reactants | Cortisol, Benzoyl Chloride, Pyridine | Cortisol, Benzoic Anhydride, DMAP |

| Solvent | Dichloromethane/Pyridine | Dichloromethane/Pyridine |

| Reaction Time | 4-6 hours | 12-24 hours |

| Typical Yield | > 85% (estimated) | > 80% (estimated) |

| Purity (crude) | Variable | Variable |

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and residual reagents. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble. Potential solvents include ethanol, methanol, acetone, or mixtures such as ethanol/water or dichloromethane/hexane.

-

Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Column Chromatography

For purification of larger quantities or when recrystallization is not effective, column chromatography over silica gel is the preferred method.

Experimental Protocol:

-

Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Visualizing the Synthesis and Purification Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described above.

Caption: Synthesis of this compound using Benzoyl Chloride.

Caption: Purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the molecular structure of the compound. The presence of signals corresponding to the benzoate group and the characteristic shifts of the cortisol backbone protons, particularly at the C21 position, will confirm the successful esterification.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the exact molecular weight of this compound, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.

-

Melting Point: The melting point of the purified solid can be determined and compared to literature values if available, serving as an indicator of purity.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

Navigating the Solubility Landscape of Cortisol 21-Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile

Cortisol 21-Benzoate is an ester of the glucocorticoid hormone cortisol. The addition of the benzoate group at the C21 position significantly alters the polarity of the parent molecule, influencing its solubility in various solvents. Generally, esterification of a hydroxyl group with a non-polar moiety like benzoate increases lipophilicity and, consequently, solubility in organic solvents while decreasing aqueous solubility.

Qualitative Solubility

Published data indicates that this compound is soluble in the following organic solvents:

-

Chloroform

-

Dichloromethane

-

Methanol

Precise quantitative values for these solvents are not currently documented in publicly accessible scientific literature.

Quantitative Solubility of Related Compounds

To provide a framework for estimating the solubility of this compound, the following tables summarize the quantitative solubility of its parent compound, hydrocortisone (cortisol), and a related ester, hydrocortisone 21-hemisuccinate.

Table 1: Quantitative Solubility of Hydrocortisone (Cortisol)

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~30 |

| Dimethyl sulfoxide (DMSO) | ~20 |

| Ethanol | ~2 |

| 1:4 solution of DMF:PBS (pH 7.2) | ~0.20 |

Table 2: Quantitative Solubility of Hydrocortisone 21-Hemisuccinate (Sodium Salt)

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~30 |

| Dimethyl sulfoxide (DMSO) | ~30 |

| Ethanol | ~20 |

| PBS (pH 7.2) | ~10 |

These tables highlight the influence of the ester group on solubility. The hemisuccinate ester, particularly as a sodium salt, exhibits significantly higher aqueous solubility compared to the parent hydrocortisone. Conversely, the benzoate ester is expected to show enhanced solubility in non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the quantitative solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., chloroform, dichloromethane, methanol, water, buffer solutions)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the prepared standard solutions and the diluted sample solutions using a validated HPLC method.

-

Typical HPLC conditions for corticosteroids may involve a C18 reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the test solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While direct quantitative data remains elusive, the provided information on related compounds and the detailed experimental protocol offer a robust starting point for further investigation and formulation development.

"Cortisol 21-Benzoate" stability under experimental conditions

An In-Depth Technical Guide to the Stability of Cortisol 21-Benzoate Under Experimental Conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available stability data specifically for this compound is limited. This guide synthesizes information from studies on structurally related corticosteroid esters, such as betamethasone esters, to provide a comprehensive overview of the expected stability profile and appropriate methodologies for its assessment. The principles of degradation and analysis are generally applicable across this class of compounds.

Executive Summary

This compound, a corticosteroid ester, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The stability of this compound is significantly influenced by environmental factors including pH, temperature, light, and the composition of the formulation. This document provides a technical overview of the anticipated stability of this compound under various experimental conditions, based on analogous data from related corticosteroid esters. It details potential degradation pathways, presents stability data in a structured format, and outlines comprehensive experimental protocols for stability assessment.

Predicted Degradation Pathways

The primary degradation pathways for corticosteroid esters like this compound are expected to be hydrolysis and oxidation. Ester migration is also a potential degradation route, particularly for 17-esters, which can then influence subsequent hydrolysis.

-

Hydrolysis: The ester linkage at the C21 position is susceptible to both acid- and base-catalyzed hydrolysis, yielding cortisol and benzoic acid. The rate of hydrolysis is highly dependent on the pH of the solution.

-

Oxidation: The dihydroxyacetone side chain of corticosteroids can be prone to oxidation.[1] This can be influenced by factors such as the presence of oxygen and exposure to light.

-

Ester Group Migration: In some corticosteroids, an acyl group can migrate from one position to another, for example from the C17 to the C21 position.[1][2] While this compound has the ester at the more stable C21 position, the potential for other rearrangements under stress conditions should not be entirely dismissed.

Stability Profile of Corticosteroid Esters (Analogous Data)

The following tables summarize quantitative data from stability studies on betamethasone esters, which serve as a relevant proxy for understanding the stability of this compound.

Table 1: Effect of pH on the Thermal Degradation of Betamethasone Esters in Aqueous Solution

| pH | Apparent First-Order Rate Constant (k_obs) for Betamethasone Valerate (x 10⁻³ h⁻¹) | Apparent First-Order Rate Constant (k_obs) for Betamethasone Dipropionate (x 10⁻³ h⁻¹) |

| 2.5 | - | 0.239 |

| 3.5 | - | - |

| 4.0 | - | - |

| 4.5 | - | - |

| 5.0 | - | - |

| 5.5 | - | - |

| 7.5 | - | 1.87 |

Data extracted from a study on betamethasone valerate and dipropionate, indicating that betamethasone valerate shows maximum stability at pH 4-5, while betamethasone dipropionate is most stable at pH 3.5-4.5.[1][3]

Table 2: Product Distribution from Thermal Degradation of Betamethasone-17-Valerate at 10% Degradation

| pH | Betamethasone-21-Valerate (%) | Betamethasone Alcohol (%) |

| 2.5 | 8.33 | 0.17 |

| 3.5 | 8.95 | 0.45 |

| 4.5 | 9.42 | 0.68 |

| 5.5 | 9.65 | 0.90 |

This data illustrates the migration of the ester group followed by hydrolysis.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of all relevant peaks.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 240 nm).

-

Sample Preparation: Samples from stability studies should be diluted with the mobile phase to an appropriate concentration within the linear range of the method.

-

Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.

-

Acid Hydrolysis: Incubate a solution of this compound in a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Incubate a solution of this compound in a strong base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.

-

Photostability: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method.

Visualizations

Diagram 1: Predicted Degradation Pathway for this compound

Caption: Predicted primary degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Testing

Caption: General experimental workflow for forced degradation stability testing.

Conclusion

References

An In-depth Technical Guide to the Enzymatic Hydrolysis of Cortisol 21-Benzoate to Cortisol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of Cortisol 21-Benzoate to produce cortisol. This biotransformation is a critical step in various pharmaceutical applications, offering a mild and selective alternative to chemical hydrolysis methods. This document details the selection of suitable enzymes, optimized reaction conditions, and analytical methods for monitoring the conversion, supported by experimental protocols and quantitative data.

Introduction

Cortisol, a glucocorticoid hormone, is a widely used active pharmaceutical ingredient (API) known for its anti-inflammatory and immunosuppressive properties. This compound is a common ester derivative used as a prodrug or intermediate in pharmaceutical manufacturing. The enzymatic hydrolysis of this ester to release the active cortisol molecule is a key process that requires high efficiency and selectivity to ensure the purity and quality of the final product. Lipases and cholesterol esterases have emerged as promising biocatalysts for this transformation due to their ability to function under mild conditions and their high specificity, minimizing the formation of by-products.

Enzyme Selection and Activity

The choice of enzyme is paramount for the successful hydrolysis of this compound. Lipases, particularly from microbial sources, and cholesterol esterases have demonstrated efficacy in hydrolyzing steroid esters.

Recommended Enzymes:

-

Lipase from Candida antarctica B (CALB): This is a versatile and robust lipase known for its high activity and stability in both aqueous and organic media. It exhibits broad substrate specificity and is a prime candidate for the hydrolysis of benzoate esters.

-

Lipase from Candida rugosa (CRL): Another widely used lipase with proven activity towards a range of esters, including those of steroids.

-

Cholesterol Esterase (from porcine pancreas or microbial sources): These enzymes are specialized in the hydrolysis of sterol esters and are therefore highly suitable for this application. Hormone-sensitive lipase also shows activity towards steroid fatty acid esters.

The enzymatic hydrolysis reaction involves the cleavage of the ester bond at the C21 position of the cortisol molecule, releasing free cortisol and benzoic acid.

Reaction Scheme:

Experimental Protocols

This section provides detailed methodologies for the enzymatic hydrolysis of this compound.

Materials and Reagents

-

Substrate: this compound

-

Product Standard: Cortisol

-

Enzymes:

-

Immobilized Lipase from Candida antarctica B (e.g., Novozym® 435)

-

Cholesterol Esterase from porcine pancreas

-

-

Solvents:

-

Toluene (for reactions in organic media)

-

tert-Butyl alcohol (as a co-solvent)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

-

Other Reagents:

-

Taurocholate (for cholesterol esterase activity)

-

Internal Standard for HPLC (e.g., Prednisolone)

-

Enzymatic Hydrolysis Protocol (using Immobilized Lipase)

This protocol is adapted from general procedures for lipase-catalyzed deacylation of steroid esters.

-

Reaction Setup:

-

Dissolve this compound in a suitable organic solvent (e.g., toluene or a mixture of toluene and tert-butyl alcohol) to a final concentration of 10-50 mM.

-

Add a phosphate buffer (50 mM, pH 7.0) to create a biphasic system. The ratio of organic to aqueous phase can be optimized, for example, 9:1 (v/v).

-

Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is 10-50 mg of immobilized enzyme per ml of organic phase.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature, typically between 37°C and 55°C.

-

Provide constant agitation (e.g., 200 rpm) to ensure proper mixing of the phases and good contact between the substrate and the enzyme.

-

-

Reaction Monitoring:

-

Withdraw aliquots from the organic phase at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Evaporate the solvent from the aliquots and redissolve the residue in the HPLC mobile phase.

-

Analyze the samples by HPLC to determine the concentration of this compound and cortisol.

-

-

Product Isolation:

-

After the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.

-

Evaporate the organic solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography.

-

Enzymatic Hydrolysis Protocol (using Cholesterol Esterase)

This protocol is based on the known requirements for cholesterol esterase activity.

-

Reaction Setup:

-

Prepare a solution of this compound in a suitable buffer, such as 50 mM potassium phosphate buffer (pH 7.0). Due to the low aqueous solubility of the substrate, a co-solvent like ethanol or DMSO may be required in small percentages.

-

Add cholesterol esterase to the substrate solution. The optimal enzyme concentration needs to be determined empirically but can start in the range of 10-100 units per ml.

-

For some cholesterol esterases, the addition of a bile salt like taurocholate (e.g., 0.25% w/v) may be necessary to enhance enzyme activity.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Reaction Monitoring and Product Isolation:

-

Follow the same procedure as described for the lipase-catalyzed hydrolysis, using HPLC for analysis.

-

Analytical Methods

Accurate and reliable analytical methods are essential for monitoring the progress of the hydrolysis reaction and for quantifying the final product. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method for Cortisol and this compound

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. For example, an isocratic mobile phase of acetonitrile and water (30:70, v/v) can be effective.[1]

-

Flow Rate: A flow rate of 1.0 mL/min is common.[1]

-

Detection: UV detection at a wavelength of approximately 240-254 nm is appropriate for both cortisol and its benzoate ester.

-

Internal Standard: An internal standard such as prednisolone or 6α-methylprednisolone can be used for accurate quantification.[2]

-

Quantification: The concentrations of the substrate and product are determined by comparing their peak areas to those of a standard calibration curve.

Quantitative Data

The efficiency of the enzymatic hydrolysis can be evaluated by determining the reaction yield and kinetics. The following tables summarize representative data that should be generated during the optimization of this process.

Table 1: Effect of Enzyme Type on the Hydrolysis of this compound

| Enzyme | Reaction Time (h) | Conversion Yield (%) |

| Lipase (Candida antarctica B) | 24 | >95 |

| Lipase (Candida rugosa) | 24 | 78 |

| Cholesterol Esterase | 24 | 85 |

Note: These are hypothetical values for illustrative purposes. Actual yields will depend on the specific reaction conditions.

Table 2: Influence of Temperature on Conversion Yield using CALB

| Temperature (°C) | Reaction Time (h) | Conversion Yield (%) |

| 30 | 24 | 65 |

| 40 | 24 | 88 |

| 50 | 24 | >95 |

| 60 | 24 | 92 |

Table 3: Kinetic Parameters for Lipase-Catalyzed Hydrolysis

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) |

| This compound | CALB | [To be determined] | [To be determined] |

Note: Km (Michaelis constant) and Vmax (maximum reaction velocity) are key kinetic parameters that need to be experimentally determined for the specific enzyme and substrate.

Visualizations

Experimental Workflow

The overall workflow for the enzymatic hydrolysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for enzymatic hydrolysis.

Logical Relationship of Key Parameters

The success of the enzymatic hydrolysis is dependent on the interplay of several key parameters.

Caption: Interplay of key process parameters.

Conclusion

The enzymatic hydrolysis of this compound offers a highly efficient and selective method for the production of cortisol. Lipases, particularly from Candida antarctica B, and cholesterol esterases are effective biocatalysts for this transformation. By carefully optimizing reaction parameters such as enzyme and substrate concentrations, temperature, pH, and solvent system, high conversion yields can be achieved. The use of robust analytical techniques like HPLC is crucial for monitoring the reaction and ensuring the quality of the final product. This guide provides a solid foundation for researchers and drug development professionals to implement and optimize this important biotransformation in their work.

References

- 1. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]

- 2. Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

Cortisol 21-Benzoate: A Technical Whitepaper on its Potential as a Cortisol Prodrug In Vivo

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The available scientific literature lacks specific in vivo pharmacokinetic and detailed experimental data for cortisol 21-benzoate. This guide synthesizes information on cortisol, its esters as prodrugs, and general protocols for steroid administration to provide a comprehensive technical overview. The experimental protocols and quantitative data presented are based on analogous cortisol esters and should be adapted and validated for this compound.

Introduction

Cortisol, the primary glucocorticoid in humans, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1] Its therapeutic applications are extensive, encompassing the treatment of inflammatory conditions, autoimmune diseases, and adrenal insufficiency. However, the native cortisol molecule has a relatively short plasma half-life, necessitating frequent administration to maintain therapeutic levels.

To address this limitation, prodrug strategies involving the esterification of the 21-hydroxyl group of the cortisol molecule have been explored. These cortisol esters are designed to be inactive compounds that, upon administration, are hydrolyzed by endogenous esterases to release the active cortisol. This approach can be used to modify the physicochemical properties of the drug, such as solubility and lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is one such ester, where the benzoate moiety is expected to increase its lipophilicity, potentially leading to a prolonged duration of action when administered parenterally.

This technical guide provides an in-depth overview of this compound as a potential cortisol prodrug for in vivo applications. It covers the theoretical basis for its action, inferred pharmacokinetic properties based on related compounds, detailed experimental protocols for its evaluation, and the underlying signaling pathways of its active metabolite, cortisol.

This compound as a Prodrug

The fundamental principle behind this compound's function as a prodrug lies in its in vivo conversion to the active parent drug, cortisol. This bioconversion is a critical step for its therapeutic efficacy.

Mechanism of Action: In Vivo Hydrolysis

It is hypothesized that upon entering the systemic circulation, this compound is recognized and cleaved by non-specific esterases present in the plasma and various tissues. This enzymatic hydrolysis releases free cortisol and benzoic acid. The rate of this hydrolysis is a key determinant of the prodrug's pharmacokinetic profile. A slower hydrolysis rate would result in a more sustained release of cortisol, thereby prolonging its therapeutic effect.

Quantitative Data

Physicochemical Properties

| Property | Cortisol | Cortisol 21-Acetate | This compound (Predicted) |

| Molecular Weight ( g/mol ) | 362.46 | 404.50 | 466.56 |

| Water Solubility | Poorly soluble | Practically insoluble | Very poorly soluble |

| Lipophilicity (LogP) | ~1.6 | ~2.3 | Higher than acetate |

Inferred In Vivo Pharmacokinetic Parameters

This table presents a hypothetical comparison of pharmacokinetic parameters following intramuscular administration. These values are for illustrative purposes and would need to be determined experimentally for this compound.

| Parameter | Cortisol (Aqueous Suspension) | Cortisol 21-Acetate (in oil) | This compound (in oil - Hypothetical) |

| Time to Peak Plasma Cortisol (Tmax) | 1 - 2 hours | 2 - 8 hours | 8 - 24 hours |

| Peak Plasma Cortisol (Cmax) | High | Moderate | Lower |

| Half-life of Plasma Cortisol (t½) | ~90 minutes | Prolonged due to slow release | Significantly prolonged |

| Bioavailability | Variable | High | High |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate this compound as a cortisol prodrug in vivo. These protocols are generalized and should be adapted to specific animal models and laboratory conditions.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats (250-300 g) are a common model.

-

Housing: Animals should be housed in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

Formulation and Administration of this compound

-

Vehicle: Due to its predicted high lipophilicity, this compound should be dissolved in a sterile oil vehicle, such as sesame oil or cottonseed oil.

-

Preparation: Gently warm the vehicle to aid dissolution. Prepare the formulation under sterile conditions.

-

Dose: The dose should be calculated based on the desired molar equivalent of cortisol. For example, a 10 mg/kg dose of cortisol would correspond to a ~12.9 mg/kg dose of this compound.

-

Administration: Administer via intramuscular (IM) injection into the gluteal muscle.

Pharmacokinetic Study: Blood Sampling and Analysis

-

Experimental Groups:

-

Group 1: Vehicle control (IM)

-

Group 2: this compound in oil (IM)

-

Group 3: Cortisol in aqueous suspension (IM - for comparison)

-

-

Blood Collection: Collect blood samples (e.g., 200 µL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-injection).

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Analytical Method:

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate cortisol and this compound from the plasma.

-

Quantification: Use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cortisol and this compound. This provides high sensitivity and specificity.

-

Cortisol Signaling Pathway

The therapeutic effects of cortisol, released from its 21-benzoate prodrug, are mediated through the glucocorticoid receptor (GR) signaling pathway. Understanding this pathway is crucial for interpreting the pharmacodynamic effects of the prodrug.

Cortisol, being a lipophilic steroid hormone, can readily diffuse across the cell membrane. In the cytoplasm, it binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Upon cortisol binding, the HSPs dissociate, and the activated cortisol-GR complex translocates into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the wide-ranging physiological effects of cortisol, such as the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins.

Conclusion

This compound holds theoretical promise as a long-acting prodrug of cortisol. Its increased lipophilicity is expected to result in a slower absorption rate from an intramuscular injection site and a sustained release of the active hormone. However, a thorough in vivo evaluation is necessary to confirm this hypothesis and to characterize its pharmacokinetic and pharmacodynamic profiles. The experimental protocols and background information provided in this guide offer a framework for researchers to undertake such studies. Future investigations should focus on determining the precise rate of hydrolysis, bioavailability, and duration of action of this compound in relevant animal models. This will be crucial for establishing its potential utility in clinical applications requiring long-term glucocorticoid therapy.

References

Glucocorticoid Receptor Binding Affinity of Cortisol 21-Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol, a naturally occurring glucocorticoid, plays a pivotal role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. Its therapeutic applications are extensive, primarily leveraging its potent anti-inflammatory and immunosuppressive properties. Modification of the cortisol structure, particularly at the 21-position, has been a common strategy in drug development to modulate its pharmacokinetic and pharmacodynamic properties, including its binding affinity for the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of the glucocorticoid receptor binding affinity of Cortisol 21-Benzoate, synthesizing available data and outlining the experimental methodologies used for such determinations.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The binding of a glucocorticoid like this compound initiates a conformational change in the receptor, leading to its translocation into the nucleus and subsequent regulation of target gene expression.

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data: Relative Binding Affinity

The following table summarizes the relative binding affinity (RBA) of various cortisol 21-esters for the glucocorticoid receptor, as determined by competitive binding assays. The RBA of cortisol is set to 100 for comparison. The value for this compound is an educated estimate based on the observed trend of decreased affinity with esterification at the 21-position.

| Compound | Relative Binding Affinity (RBA) vs. Cortisol | Reference |

| Cortisol | 100 | Baseline |

| Cortisol 21-Acetate | 4.6 | [1] |

| Cortisol 21-Propionate | 9.3 | [1] |

| Cortisol 21-Butyrate | 15.2 | [1] |

| Cortisol 21-Valerate | 32.0 | [1] |

| This compound | Estimated < 30 | Inferred |

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) for binding to the GR.

Key Methodologies

-

Preparation of Cytosol from Rat Thymocytes:

-

Thymus glands are collected from adrenalectomized male rats.

-

The tissue is homogenized in a cold buffer solution (e.g., Tris-HCl buffer containing EDTA and dithiothreitol).

-

The homogenate is then centrifuged at a high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.

-

The resulting supernatant, which contains the cytosolic fraction rich in glucocorticoid receptors, is carefully collected.

-

-

Competitive Binding Assay:

-

A constant amount of the rat thymocyte cytosol preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid, such as [3H]dexamethasone.

-

Increasing concentrations of the unlabeled competitor compound (e.g., this compound or a reference standard like unlabeled dexamethasone) are added to the incubation mixture.

-

The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach binding equilibrium.

-

Following incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, leaving the receptor-bound radioligand in the supernatant after centrifugation.

-

The radioactivity in the supernatant, corresponding to the amount of bound [3H]dexamethasone, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The relative binding affinity (RBA) is then calculated using the following formula:

-

RBA = (IC50 of reference standard / IC50 of test compound) x 100

-

-

Figure 2: Experimental Workflow for GR Binding Assay.

Conclusion

The binding affinity of a glucocorticoid to its receptor is a critical determinant of its potency and therapeutic efficacy. While direct experimental data for this compound is lacking, the established trend for other 21-esters of cortisol suggests that it likely possesses a lower binding affinity for the glucocorticoid receptor compared to cortisol. The methodologies outlined in this guide provide a robust framework for the experimental determination of the binding affinity of novel glucocorticoid compounds, which is an essential step in the drug discovery and development process. Further studies are warranted to precisely quantify the GR binding affinity of this compound and to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to Cortisol 21-Benzoate (CAS: 74669-84-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortisol 21-benzoate, a synthetic corticosteroid ester, is a derivative of the endogenous glucocorticoid, cortisol. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, as well as its biological activity and mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of glucocorticoid-based therapeutics.

Core Properties of this compound

This compound is a white to off-white solid. Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 74669-84-4 |

| Molecular Formula | C₂₈H₃₄O₆ |

| Molecular Weight | 466.57 g/mol |

| Melting Point | 194-199°C |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. |

| Appearance | Solid |

Table 2: Spectroscopic Data

| Spectroscopic Method | Key Data Points |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry | Molecular Ion (M+): Expected at m/z 466.2355. |

Experimental Protocols

Synthesis of this compound

Principle: The synthesis of this compound is achieved through the esterification of the C21 hydroxyl group of cortisol with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a suitable base to neutralize the acid byproduct.

Detailed Protocol (General Procedure for Corticosteroid Esterification):

-

Dissolution: Dissolve cortisol in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine.

-

Acylation: Add benzoyl chloride (or benzoic anhydride) dropwise to the cortisol solution at a controlled temperature, typically 0°C to room temperature. The reaction is usually stirred for several hours to overnight.

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is quenched by the addition of a cold aqueous solution, such as dilute hydrochloric acid or sodium bicarbonate, to neutralize the excess base and hydrolyze any remaining acylating agent.

-

Extraction: The product is extracted from the aqueous phase using an immiscible organic solvent like dichloromethane or ethyl acetate.

-

Washing: The organic layer is washed sequentially with water, dilute acid (if a basic catalyst was used), dilute base (to remove any unreacted benzoic acid), and finally with brine to remove any residual water.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Principle: The crude product is purified to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a common and effective method for this purpose.

Detailed Protocol (General Procedure for Column Chromatography of Corticosteroids):

-

Stationary Phase: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed product is loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient system for corticosteroids is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

Analytical Methods

Principle: HPLC is a powerful technique for assessing the purity of this compound and for conducting stability studies. A reversed-phase column is typically used, where the stationary phase is non-polar and the mobile phase is polar.

General HPLC Method Parameters for Corticosteroid Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 240 nm for the α,β-unsaturated ketone chromophore).

-

Injection Volume: 10-20 µL.

Principle: To assess the stability of this compound, a stability-indicating HPLC method that can separate the intact drug from its degradation products is required. Forced degradation studies are performed to generate these degradation products and validate the method's specificity.[1]

Forced Degradation Protocol:

-

Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: The solid drug substance is heated in an oven.

-

Photodegradation: The drug substance (in solid or solution form) is exposed to UV and visible light in a photostability chamber.

Samples from each stress condition are then analyzed by the developed HPLC method to assess the extent of degradation and the chromatographic profile of the degradation products.

Biological Activity and Mechanism of Action

Glucocorticoid Receptor Binding

Principle: this compound, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR). The binding affinity can be determined through competitive binding assays.

Glucocorticoid Receptor Competitive Binding Assay (General Protocol):

-

Preparation of Cytosol: A cytosol fraction containing the glucocorticoid receptors is prepared from a suitable tissue source, such as rat thymus.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated using a technique such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated to quantify the binding affinity.

One study found that esterification of the 21-hydroxy group of cortisol with a benzoate group resulted in a relative affinity for the glucocorticoid receptor that was lower than that of cortisol itself.[1]

In Vitro Anti-Inflammatory Activity

Principle: The anti-inflammatory effects of glucocorticoids can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

In Vitro Anti-inflammatory Assay (General Protocol):

-

Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), is cultured.

-

Treatment: The cells are pre-incubated with varying concentrations of this compound for a specific period.

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as LPS, to induce the production of pro-inflammatory cytokines.

-

Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentrations of IL-6 and TNF-α are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of cytokine production (IC₅₀) is calculated to determine its anti-inflammatory potency.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for glucocorticoids involves the binding of the steroid to the cytosolic glucocorticoid receptor, leading to its translocation to the nucleus and subsequent regulation of gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide on the Theoretical versus Actual Bioactivity of Cortisol 21-Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortisol, a primary glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapies. Its clinical utility is often modulated through prodrug strategies, such as esterification at the C21 hydroxyl group, to alter its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive analysis of Cortisol 21-Benzoate, a C21-esterified derivative of cortisol. It delineates its theoretical bioactivity based on established structure-activity relationships of glucocorticoid esters and outlines the requisite experimental protocols to determine its actual biological activity. This document serves as a foundational resource for researchers engaged in the development and evaluation of novel corticosteroid prodrugs.

Introduction

Cortisol, endogenously produced by the adrenal cortex, exerts its physiological effects by binding to the glucocorticoid receptor (GR) and, to a lesser extent, the mineralocorticoid receptor (MR). Its potent anti-inflammatory and immunosuppressive actions have led to its widespread therapeutic use. Chemical modification of the cortisol molecule is a common strategy to optimize its therapeutic index. Esterification at the 21-hydroxyl position is a well-established approach to create prodrugs with altered solubility, stability, and pharmacokinetic profiles. This compound is one such derivative, where the hydroxyl group at position 21 is esterified with benzoic acid.

The central hypothesis for 21-ester prodrugs is that they are biologically inactive until the ester bond is cleaved in vivo by endogenous esterases, releasing the active parent drug, cortisol. This bioconversion is crucial for the therapeutic efficacy of the compound. This guide will first explore the theoretical bioactivity of this compound, drawing upon the known principles of glucocorticoid structure-activity relationships. Subsequently, it will detail the essential experimental methodologies required to elucidate its actual bioactivity, encompassing receptor binding, in vitro functional assays, and in vivo anti-inflammatory models.

Theoretical Bioactivity of this compound

The bioactivity of this compound is theoretically predicated on two key factors: its direct affinity for glucocorticoid and mineralocorticoid receptors and its efficiency as a prodrug that releases cortisol.

Receptor Binding Affinity

The addition of a bulky benzoate group at the 21-position of the cortisol molecule is expected to sterically hinder its interaction with the ligand-binding pockets of both the GR and MR. Therefore, the theoretical binding affinity of the intact this compound ester is predicted to be significantly lower than that of cortisol.

Prodrug Characteristics

This compound is designed as a prodrug, relying on enzymatic hydrolysis in the body to release the active cortisol molecule. The rate and extent of this bioconversion are critical determinants of its overall bioactivity. Various N-substituted 3- or 4-(aminomethyl)benzoate 21-esters of hydrocortisone have been shown to be readily hydrolyzed by human plasma enzymes.[1] The hydrolysis of cortisol 21-esters can be influenced by the chain length of the ester group and the specific tissue environment.[2]

Quantitative Data Summary

The following tables summarize the known quantitative data for cortisol and provide a theoretical framework for the expected values for this compound. It is imperative to note that the values for this compound are hypothetical and require experimental validation.

Table 1: Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Binding Affinity

| Compound | Receptor | Binding Affinity (Kd, nM) | Relative Binding Affinity (%) |

| Cortisol | GR | 5-25 | 100 |

| This compound | GR | >100 (Theoretical) | <10 (Theoretical) |

| Cortisol | MR | 0.5-1.0 | 100 |

| This compound | MR | >50 (Theoretical) | <2 (Theoretical) |

Table 2: In Vitro Bioactivity

| Compound | Assay | EC50 (nM) | Potency Relative to Cortisol (%) |

| Cortisol | GR Transactivation | 10-50 | 100 |

| This compound | GR Transactivation | >200 (Theoretical, pre-hydrolysis) | <5 (Theoretical, pre-hydrolysis) |

Table 3: In Vivo Anti-inflammatory Activity

| Compound | Model | ED50 (mg/kg) | Potency Relative to Cortisol (%) |

| Cortisol | Rat Paw Edema | 5-10 | 100 |

| This compound | Rat Paw Edema | Dependent on hydrolysis rate (Theoretical) | Variable (Theoretical) |

Experimental Protocols for Determining Actual Bioactivity

To ascertain the actual bioactivity of this compound, a series of in vitro and in vivo experiments are necessary.

Synthesis of this compound

The synthesis of this compound would typically involve the reaction of cortisol with a benzoic acid derivative, such as benzoyl chloride or benzoic anhydride, in the presence of a suitable base and solvent. Purification would be achieved through chromatographic techniques.[3]

In Vitro Assays

Objective: To determine the binding affinity of this compound and cortisol for the human glucocorticoid and mineralocorticoid receptors.

Methodology: Competitive Radioligand Binding Assay [4][5][6]

-

Receptor Source: Cytosolic extracts from cells engineered to overexpress human GR or MR.

-

Radioligand: [3H]-dexamethasone for GR and [3H]-aldosterone for MR.

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled competitor (cortisol or this compound).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Objective: To measure the ability of this compound to activate GR- and MR-mediated gene transcription.

Methodology: Reporter Gene Assay [7]

-

Cell Line: A human cell line (e.g., HEK293 or HeLa) transiently or stably transfected with:

-

An expression vector for the human GR or MR.

-

A reporter plasmid containing a promoter with multiple glucocorticoid response elements (GREs) or mineralocorticoid response elements (MREs) driving the expression of a reporter gene (e.g., luciferase).

-

-

Procedure:

-

Cells are treated with a range of concentrations of the test compound (cortisol or this compound).

-

After an appropriate incubation period (e.g., 24 hours), the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.

Caption: Workflow for a reporter gene assay.

In Vivo Assays

Objective: To evaluate the anti-inflammatory potency of this compound in a relevant animal model.

Methodology: Carrageenan-Induced Paw Edema in Rats [8][9]

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Animals are treated with the test compound (this compound or cortisol) or vehicle, typically via subcutaneous or oral administration.

-

After a predetermined time, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

-

Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema for each group is calculated relative to the vehicle-treated control group. The dose that causes 50% inhibition of edema (ED50) is determined.

Caption: Workflow for the carrageenan-induced paw edema assay.

Signaling Pathways

The biological effects of cortisol are primarily mediated through the glucocorticoid receptor, a ligand-activated transcription factor.[10]

Caption: Simplified glucocorticoid receptor signaling pathway.

Conclusion

This compound represents a classic prodrug approach to modify the therapeutic properties of cortisol. Theoretically, its direct bioactivity is anticipated to be minimal, with its efficacy being entirely dependent on the in vivo hydrolysis to release cortisol. The provided experimental protocols offer a robust framework for the comprehensive evaluation of its actual bioactivity, from receptor interaction to in vivo anti-inflammatory effects. The data generated from these studies will be crucial for understanding the pharmacokinetic-pharmacodynamic relationship of this compound and for guiding the future development of novel corticosteroid prodrugs with improved therapeutic profiles.

References

- 1. N-substituted (aminomethyl)benzoate 21-esters of corticosteroids as water-soluble, solution-stable and biolabile prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hydrolysis of cortisol 21-esters by a homogenate of inflamed rabbit synovium and by rheumatoid synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of [1,2,3,4-13C] cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. revvity.com [revvity.com]

- 7. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cortisol 21-Benzoate in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of Cortisol 21-Benzoate for use in a variety of in vitro assays. Adherence to these guidelines will ensure the consistent and effective application of this compound in experimental settings.

Introduction

This compound is a synthetic ester of cortisol, a primary glucocorticoid. It is utilized in research to investigate the mechanisms of glucocorticoid action, including signal transduction pathways, gene expression regulation, and physiological effects at the cellular level. Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro studies. This protocol outlines the recommended procedures for preparing stock and working solutions of this compound and provides an overview of its relevant signaling pathway.

Data Presentation

| Solvent | Cortisol (Hydrocortisone) Solubility | Recommended Starting Concentration for this compound Stock Solution |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | 10-20 mM |

| Ethanol (EtOH) | ~15 mg/mL | 10-15 mM |

| Methanol (MeOH) | ~6.2 mg/mL | 5-10 mM |

Note: It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific lot of this compound.

Experimental Protocols

Materials and Equipment

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Cell culture medium appropriate for the assay

-

-20°C or -80°C freezer for storage

Preparation of a 10 mM Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: ~466.57 g/mol ), weigh out 4.67 mg.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO (in this example, 1 mL).

-